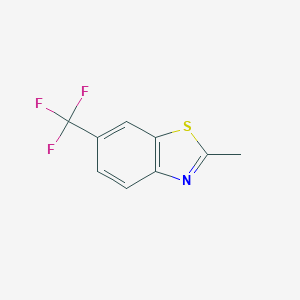

2-Methyl-6-(trifluoromethyl)-1,3-benzothiazole

Description

Properties

IUPAC Name |

2-methyl-6-(trifluoromethyl)-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NS/c1-5-13-7-3-2-6(9(10,11)12)4-8(7)14-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBGMIMSUXKQTOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methyl-6-(trifluoromethyl)-1,3-benzothiazole

Introduction: The Significance of Fluorinated Benzothiazoles in Modern Drug Discovery

The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents.[1] Its unique bicyclic structure imparts a level of conformational rigidity and lipophilicity that is often beneficial for molecular recognition by biological targets. The introduction of a trifluoromethyl (-CF3) group at the 6-position of the benzothiazole ring system can significantly enhance the therapeutic potential of these molecules. The high electronegativity and metabolic stability of the -CF3 group can modulate a compound's pharmacokinetic and pharmacodynamic properties, often leading to increased efficacy and bioavailability.[2] This guide provides a comprehensive overview of the synthesis of 2-Methyl-6-(trifluoromethyl)-1,3-benzothiazole, a key intermediate for the development of novel therapeutic agents. The presence of the trifluoromethyl moiety is known to enhance the antimicrobial and antifungal activities of benzothiazole derivatives.[3]

Retrosynthetic Analysis and Strategic Approach

The most direct and widely adopted method for the synthesis of 2-substituted benzothiazoles is the condensation of a 2-aminobenzenethiol with a suitable electrophile. For the synthesis of 2-Methyl-6-(trifluoromethyl)-1,3-benzothiazole, the key disconnection lies between the thiazole ring and the 2-methyl group, pointing to a reaction between 2-amino-5-(trifluoromethyl)benzenethiol and an acetylating agent such as acetic anhydride or acetic acid.

This retrosynthetic approach simplifies the synthesis into two main stages: the preparation of the key intermediate, 2-amino-5-(trifluoromethyl)benzenethiol, and its subsequent cyclization to form the target benzothiazole.

Part I: Synthesis of the Key Precursor: 2-Amino-5-(trifluoromethyl)benzenethiol

The synthesis of 2-amino-5-(trifluoromethyl)benzenethiol is a multi-step process that begins with a commercially available starting material, 4-chloro-2-(trifluoromethyl)aniline. The synthetic sequence involves the introduction of a sulfur-containing functional group ortho to the amino group, which can then be converted to the desired thiol. A well-established route proceeds through the formation of a thiourea derivative, followed by oxidative cyclization and subsequent hydrolysis.[4]

Sources

An In-Depth Technical Guide to the Synthesis of 2-Methyl-6-(trifluoromethyl)-1,3-benzothiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzothiazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, materials science, and industrial applications. Its unique structural and electronic properties impart a wide range of biological activities, including anticancer, antimicrobial, and neuroprotective effects. Among the myriad of benzothiazole derivatives, 2-Methyl-6-(trifluoromethyl)-1,3-benzothiazole stands out as a key building block in the synthesis of various pharmacologically active compounds and functional materials. The incorporation of a trifluoromethyl group at the 6-position significantly modulates the lipophilicity, metabolic stability, and binding affinity of the parent molecule, making it a desirable synthon in drug discovery programs.

This technical guide provides a comprehensive overview of the primary and alternative synthetic pathways for 2-Methyl-6-(trifluoromethyl)-1,3-benzothiazole. It is designed to offer researchers and synthetic chemists a detailed understanding of the underlying reaction mechanisms, practical experimental protocols, and critical process parameters.

Primary Synthetic Pathway: Cyclocondensation of 2-Amino-5-(trifluoromethyl)thiophenol

The most direct and widely employed route to 2-Methyl-6-(trifluoromethyl)-1,3-benzothiazole involves the cyclocondensation of the key intermediate, 2-amino-5-(trifluoromethyl)thiophenol, with a suitable source of the 2-methyl group, typically acetic acid or acetic anhydride. This pathway is favored for its high convergence and generally good yields.

Part 1: Synthesis of the Key Intermediate: 2-Amino-5-(trifluoromethyl)thiophenol

The synthesis of the crucial precursor, 2-amino-5-(trifluoromethyl)thiophenol, is a multi-step process that begins with a commercially available starting material. A common approach involves the nucleophilic aromatic substitution of a halogenated nitrobenzene derivative, followed by reduction of the nitro group.

Step 1a: Synthesis of Bis(2-nitro-4-(trifluoromethyl)phenyl) disulfide

A robust method for introducing the thiol functionality involves the reaction of 4-chloro-3-nitrobenzotrifluoride with sodium disulfide (Na₂S₂). The disulfide serves as a stable precursor to the more reactive thiophenol.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-3-nitrobenzotrifluoride in a suitable solvent such as ethanol or dimethylformamide (DMF).

-

Add a solution of sodium disulfide (prepared by reacting sodium sulfide with elemental sulfur) to the flask.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-water.

-

The precipitated solid, bis(2-nitro-4-(trifluoromethyl)phenyl) disulfide, is collected by filtration, washed with water, and dried.

Causality Behind Experimental Choices:

-

The choice of a polar aprotic solvent like DMF facilitates the nucleophilic aromatic substitution by solvating the sodium cation and enhancing the nucleophilicity of the disulfide anion.

-

Refluxing the reaction mixture provides the necessary activation energy for the substitution reaction to proceed at a reasonable rate.

Step 1b: Reduction to 2-Amino-5-(trifluoromethyl)thiophenol

The disulfide intermediate is then reduced to the desired 2-amino-5-(trifluoromethyl)thiophenol. This is typically achieved by a chemical reducing agent that can cleave the disulfide bond and reduce the nitro group simultaneously or in a stepwise manner.

Experimental Protocol:

-

Suspend the bis(2-nitro-4-(trifluoromethyl)phenyl) disulfide in a suitable solvent, such as methanol or ethanol.

-

Cool the suspension in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise.

-

After the addition is complete, allow the reaction to stir at room temperature until the starting material is consumed (monitored by TLC).

-

Carefully acidify the reaction mixture with a dilute acid (e.g., HCl) to a slightly acidic pH to protonate the thiolate and amino groups.

-

Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-amino-5-(trifluoromethyl)thiophenol. Due to its susceptibility to oxidation, this intermediate is often used immediately in the next step.

Causality Behind Experimental Choices:

-

Sodium borohydride is a versatile and relatively mild reducing agent capable of reducing both the disulfide bond and the nitro group under controlled conditions.

-

The portion-wise addition of the reducing agent at low temperature helps to control the exothermic reaction.

Part 2: Cyclocondensation to form 2-Methyl-6-(trifluoromethyl)-1,3-benzothiazole

The final step in this pathway is the cyclization of 2-amino-5-(trifluoromethyl)thiophenol with acetic acid or acetic anhydride. This reaction proceeds via the formation of an intermediate N-acylated species, which then undergoes intramolecular cyclization and dehydration to form the benzothiazole ring.

Experimental Protocol:

-

In a reaction vessel, dissolve 2-amino-5-(trifluoromethyl)thiophenol in glacial acetic acid.

-

Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water.

-

Neutralize the solution with a base, such as sodium bicarbonate or sodium hydroxide, until the product precipitates.

-

Collect the solid product by filtration, wash with water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Causality Behind Experimental Choices:

-

Glacial acetic acid serves as both a reactant and a solvent. As a reactant, it provides the acetyl group that will become the 2-methyl group of the benzothiazole. As a solvent, its high boiling point allows the reaction to be conducted at elevated temperatures, which facilitates the dehydration step.

-

The use of a strong acid catalyst, such as polyphosphoric acid (PPA), can sometimes be employed to accelerate the cyclization, particularly when using less reactive carboxylic acids.[1]

Alternative Synthetic Pathway: The Jacobsen Cyclization

An alternative approach to the synthesis of 2-substituted benzothiazoles is the Jacobsen cyclization. This method involves the oxidative cyclization of a thioanilide precursor. For the synthesis of 2-Methyl-6-(trifluoromethyl)-1,3-benzothiazole, this would entail the preparation of N-(4-(trifluoromethyl)phenyl)thioacetamide.

Part 1: Synthesis of the Thioanilide Precursor

Step 1a: Acetylation of 4-(Trifluoromethyl)aniline

The synthesis begins with the acetylation of 4-(trifluoromethyl)aniline to form N-(4-(trifluoromethyl)phenyl)acetamide.

Experimental Protocol:

-

Dissolve 4-(trifluoromethyl)aniline in a suitable solvent such as dichloromethane or acetic acid.

-

Add acetic anhydride to the solution, optionally with a catalytic amount of a strong acid like sulfuric acid.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete.

-

The product can be isolated by pouring the reaction mixture into water and collecting the precipitate by filtration.

Step 1b: Thionation of the Acetamide

The acetamide is then converted to the corresponding thioacetamide using a thionating agent, most commonly Lawesson's reagent.

Experimental Protocol:

-

Dissolve N-(4-(trifluoromethyl)phenyl)acetamide in a dry, inert solvent such as toluene or xylene.

-

Add Lawesson's reagent to the solution.

-

Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

-

After completion, cool the reaction, and purify the product, typically by column chromatography, to obtain N-(4-(trifluoromethyl)phenyl)thioacetamide.

Part 2: Oxidative Cyclization

The final step is the intramolecular oxidative cyclization of the thioanilide to form the benzothiazole ring. This is the core of the Jacobsen cyclization and is typically carried out using an oxidizing agent like potassium ferricyanide in a basic medium.[2]

Experimental Protocol:

-

Dissolve N-(4-(trifluoromethyl)phenyl)thioacetamide in a suitable solvent.

-

Add a solution of potassium ferricyanide (K₃[Fe(CN)₆]) and a base, such as sodium hydroxide.

-

Stir the reaction mixture vigorously at room temperature or with gentle heating.

-

After the reaction is complete, extract the product with an organic solvent.

-

Wash the organic layer, dry it, and concentrate it to obtain the crude product.

-

Purify the product by recrystallization or column chromatography.

Field-Proven Insights:

The Jacobsen cyclization can be a powerful tool, especially when the corresponding 2-aminothiophenol is difficult to prepare or unstable. However, the regioselectivity of the cyclization can be an issue with unsymmetrically substituted anilines. For 4-(trifluoromethyl)aniline, cyclization can occur at either of the ortho positions, potentially leading to a mixture of isomers. In this specific case, both ortho positions are equivalent, simplifying the outcome. The use of strong oxidizing agents and basic conditions requires careful control to avoid side reactions.

Data Summary

| Pathway | Key Intermediate | Key Reaction | Reagents | Typical Conditions | Reported Yields (for similar reactions) |

| Primary Pathway | 2-Amino-5-(trifluoromethyl)thiophenol | Cyclocondensation | Acetic acid or Acetic anhydride | Reflux in acetic acid or with a catalyst like PPA | 60-95% |

| Alternative Pathway | N-(4-(trifluoromethyl)phenyl)thioacetamide | Jacobsen Cyclization | K₃[Fe(CN)₆], NaOH | Room temperature or gentle heating in a suitable solvent | 40-70% |

Conclusion

The synthesis of 2-Methyl-6-(trifluoromethyl)-1,3-benzothiazole can be effectively achieved through two primary routes. The cyclocondensation of 2-amino-5-(trifluoromethyl)thiophenol with acetic acid or its anhydride represents the most direct and high-yielding approach. This pathway's success is contingent on the efficient synthesis of the key aminothiophenol intermediate. The Jacobsen cyclization offers a viable alternative, particularly when the aminothiophenol is not readily accessible. The choice of synthetic route will ultimately depend on the availability of starting materials, the desired scale of the reaction, and the laboratory's capabilities. Both pathways provide a robust foundation for the synthesis of this important heterocyclic building block, enabling further exploration in drug discovery and materials science.

References

-

Parle, A., & Amin, S. (2018). Synthesis and in-vitro Antifungal Screening of some Novel 2-Aryl Substituted Benzothiazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 9(10), 4332-4337. [Link]

-

Gupta, A., Rawat, S., Divakar, G., & Jangid, M. K. (2010). Synthesis and Cyclization of Benzothiazole: Review. Journal of Current Pharmaceutical Research, 3(1), 13-23. [Link]

- Mirjalili, B. F., Bamoniri, A., & Akbari, A. (2015). Al(HSO4)3 as an efficient catalyst for the synthesis of 1,3-benzo[d]thiazole derivatives. Organic Chemistry Research, 1(1), 53-58.

- Bhusari, K. P., Khedekar, P. B., Umathe, S. N., & Bahekar, R. H. (2001). Synthesis and in-vitro antitubercular activity of some 2-(substituted-benzenesulphonamido)-6-substituted-benzothiazoles. Indian Journal of Heterocyclic Chemistry, 10(4), 257-260.

- Siddiqui, N., Rana, A., Khan, S. A., Haque, S. E., & Arshad, M. F. (2007). Synthesis and evaluation of anticonvulsant and neurotoxicity of some novel 2, 6-disubstituted benzothiazole derivatives. Acta Poloniae Pharmaceutica-Drug Research, 64(5), 441-447.

- Bradshaw, T. D., Bibby, M. C., Double, J. A., Fichtner, I., Cooper, P. A., & Stevens, M. F. (1998). Preclinical evaluation of the anticancer agent 2-(4-amino-3-methylphenyl)benzothiazole (DF 203) against human breast and ovarian cancer xenografts. British journal of cancer, 77(5), 745-752.

- Hutchinson, I., Chua, M. S., Browne, H. L., Trapani, V., Bradshaw, T. D., Westwell, A. D., & Stevens, M. F. (2001). Antitumor benzothiazoles. 14. Synthesis and in vitro biological properties of 2-(4-aminophenyl)benzothiazoles. Journal of medicinal chemistry, 44(9), 1446-1455.

-

Jacobsen, P. (1886). Ueber die Einwirkung von Schwefel auf p-Toluidin und Xylidin. Berichte der deutschen chemischen Gesellschaft, 19(1), 1067-1072. [Link]

Sources

Spectroscopic Data for 2-Methyl-6-(trifluoromethyl)-1,3-benzothiazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-6-(trifluoromethyl)-1,3-benzothiazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural motifs, featuring a benzothiazole core substituted with a methyl group and a trifluoromethyl group, impart unique physicochemical properties that are explored in the development of novel therapeutic agents and functional materials. The trifluoromethyl group, in particular, is a key pharmacophore known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.

Molecular Structure and Key Features

The structural formula of 2-Methyl-6-(trifluoromethyl)-1,3-benzothiazole is presented below. The numbering of the atoms in the benzothiazole ring system is crucial for the assignment of spectroscopic signals.

Figure 1. Molecular structure of 2-Methyl-6-(trifluoromethyl)-1,3-benzothiazole with atom numbering.

I. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Principle: ¹H NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule, including their chemical environment, proximity to other protons, and their number. The chemical shift (δ) is indicative of the electronic environment of a proton, while the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons.

Predicted ¹H NMR Data:

The predicted ¹H NMR spectrum of 2-Methyl-6-(trifluoromethyl)-1,3-benzothiazole in a standard solvent like CDCl₃ is expected to show signals corresponding to the methyl protons and the aromatic protons on the benzene ring.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ~ 8.1 - 8.3 | d | ~ 8.5 |

| H-5 | ~ 7.7 - 7.9 | dd | ~ 8.5, ~1.5 |

| H-7 | ~ 8.0 - 8.2 | d | ~ 1.5 |

| CH₃ (at C-2) | ~ 2.8 - 3.0 | s | - |

Interpretation and Rationale:

-

Aromatic Protons (H-4, H-5, H-7): The protons on the benzene ring are expected to resonate in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current.

-

H-4: This proton is ortho to the electron-withdrawing trifluoromethyl group and is expected to be the most deshielded of the aromatic protons. It will likely appear as a doublet due to coupling with H-5.

-

H-5: This proton is coupled to both H-4 and H-7. Therefore, it is expected to appear as a doublet of doublets.

-

H-7: This proton is ortho to the nitrogen atom and meta to the trifluoromethyl group. It is expected to appear as a doublet due to the smaller meta-coupling with H-5.

-

-

Methyl Protons (CH₃): The protons of the methyl group at the C-2 position are in a different chemical environment compared to the aromatic protons and will resonate at a higher field (upfield). This signal is expected to be a singlet as there are no adjacent protons to couple with.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-Methyl-6-(trifluoromethyl)-1,3-benzothiazole in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Spectral width: 0-12 ppm

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the TMS signal at 0.00 ppm.

II. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Principle: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a different chemical environment gives a distinct signal. The chemical shift of a carbon atom is influenced by its hybridization and the electronegativity of the atoms attached to it.

Predicted ¹³C NMR Data:

The predicted proton-decoupled ¹³C NMR spectrum of 2-Methyl-6-(trifluoromethyl)-1,3-benzothiazole is expected to show nine distinct signals.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~ 165 - 170 |

| C-4 | ~ 122 - 125 |

| C-5 | ~ 125 - 128 |

| C-6 | ~ 128 - 132 (q, J ≈ 32 Hz) |

| C-7 | ~ 120 - 123 |

| C-3a (C8) | ~ 135 - 138 |

| C-7a (C9) | ~ 150 - 153 |

| CH₃ (C10) | ~ 18 - 22 |

| CF₃ (C11) | ~ 123 - 127 (q, J ≈ 272 Hz) |

Interpretation and Rationale:

-

C-2: This carbon, part of the C=N bond in the thiazole ring and attached to the methyl group, is expected to be significantly deshielded and appear at a low field.

-

Aromatic Carbons (C-4, C-5, C-7, C-3a, C-7a): These carbons will resonate in the typical aromatic region (δ 110-160 ppm). Their precise chemical shifts will be influenced by the substituents.

-

C-6: The carbon atom attached to the trifluoromethyl group will show a quartet in a proton-coupled spectrum due to coupling with the three fluorine atoms. In a proton-decoupled spectrum, the signal may still be broadened or show a quartet due to ¹³C-¹⁹F coupling.

-

Methyl Carbon (CH₃): The methyl carbon will appear at a high field (upfield) in the spectrum.

-

Trifluoromethyl Carbon (CF₃): The carbon of the CF₃ group will exhibit a characteristic quartet in the ¹³C NMR spectrum due to strong one-bond coupling with the three fluorine atoms.

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio.

-

Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Technique: Proton-decoupled ¹³C NMR.

-

Number of scans: 1024 or more, depending on the sample concentration.

-

Relaxation delay: 2-5 seconds.

-

-

Data Processing: Process the data similarly to ¹H NMR, with referencing to the CDCl₃ solvent peak (δ 77.16 ppm) or TMS.

III. Mass Spectrometry (MS)

Principle: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can also reveal structural details through the analysis of fragmentation patterns.

Predicted Mass Spectrum Data:

-

Molecular Ion (M⁺): The molecular formula of 2-Methyl-6-(trifluoromethyl)-1,3-benzothiazole is C₉H₆F₃NS. The calculated exact mass is approximately 217.02 g/mol . The mass spectrum is expected to show a prominent molecular ion peak at m/z 217.

-

Isotope Peaks: Due to the natural abundance of isotopes (¹³C, ³³S, ³⁴S), small peaks at m/z 218 and 219 (M+1 and M+2) are expected.

-

Major Fragmentation Pathways:

-

Loss of a methyl radical (•CH₃) from the molecular ion to give a fragment at m/z 202.

-

Loss of a hydrogen cyanide (HCN) molecule from the fragment at m/z 202.

-

Cleavage of the C-S bond in the thiazole ring.

-

Figure 2. Predicted major fragmentation pathway for 2-Methyl-6-(trifluoromethyl)-1,3-benzothiazole.

Experimental Protocol for Mass Spectrometry:

-

Ionization Method: Electron Ionization (EI) is a common method for this type of molecule. Electrospray Ionization (ESI) can also be used, which would show the protonated molecule [M+H]⁺ at m/z 218.

-

Instrumentation: A variety of mass spectrometers can be used, such as a Gas Chromatography-Mass Spectrometer (GC-MS) or a Liquid Chromatography-Mass Spectrometer (LC-MS).

-

Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.

IV. Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb at characteristic frequencies, providing a "fingerprint" of the molecule.

Predicted IR Data:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H stretch (CH₃) | 2950 - 2850 | Medium-Weak |

| C=N stretch (thiazole ring) | 1620 - 1580 | Medium-Strong |

| Aromatic C=C stretch | 1600 - 1450 | Medium-Strong |

| C-F stretch (CF₃) | 1350 - 1100 | Strong, Multiple bands |

| C-S stretch | 750 - 650 | Medium |

Interpretation and Rationale:

-

Aromatic and Aliphatic C-H Stretches: These are expected in their typical regions.

-

C=N and C=C Stretches: The stretching vibrations of the double bonds within the benzothiazole ring system will appear in the 1620-1450 cm⁻¹ region.

-

C-F Stretches: The most characteristic feature of the IR spectrum will be the strong and broad absorption bands in the 1350-1100 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the C-F bonds in the trifluoromethyl group.

-

C-S Stretch: The C-S stretching vibration is typically weaker and appears in the fingerprint region.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. If the sample is a liquid, it can be analyzed as a thin film between salt plates.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

-

Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Conclusion

This technical guide provides a detailed prediction of the ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopic data for 2-Methyl-6-(trifluoromethyl)-1,3-benzothiazole. The provided interpretations and rationales are based on established principles of spectroscopy and data from analogous compounds. While experimental verification is the gold standard, this guide serves as a valuable resource for researchers in identifying and characterizing this important molecule, aiding in reaction monitoring, purity assessment, and structural confirmation. The detailed experimental protocols offer practical guidance for obtaining high-quality spectroscopic data.

References

As this guide is based on predicted data and general spectroscopic principles, specific literature references for the experimental data of 2-Methyl-6-(trifluoromethyl)-1,3-benzothiazole are not available. The following references provide general information on the spectroscopy of organic compounds and benzothiazole derivatives.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- The chemistry of benzothiazole and its derivatives. Chemical Reviews, 58(1), 1-136.

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Methyl-6-(trifluoromethyl)-1,3-benzothiazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Methyl-6-(trifluoromethyl)-1,3-benzothiazole. As a Senior Application Scientist, this document is structured to offer not just data, but a deep-seated understanding of the spectral features, grounded in the principles of molecular structure and substituent effects.

I. Foundational Principles: Understanding the Molecule

The spectral characteristics of 2-Methyl-6-(trifluoromethyl)-1,3-benzothiazole are dictated by its unique electronic and structural properties. The benzothiazole core is an aromatic heterocyclic system. At position 2, the methyl group (-CH₃) acts as a weak electron-donating group. Conversely, the trifluoromethyl group (-CF₃) at position 6 is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. This electronic push-pull relationship profoundly influences the chemical environment of the protons, which is the basis for the observed ¹H NMR spectrum.

Molecular Structure and Proton Numbering

To facilitate a clear discussion, the protons of 2-Methyl-6-(trifluoromethyl)-1,3-benzothiazole are systematically numbered.

Caption: Structure of 2-Methyl-6-(trifluoromethyl)-1,3-benzothiazole.

II. Predicted ¹H NMR Spectrum: A Detailed Interpretation

The spectrum is characterized by two main regions: the aliphatic region, containing the signal for the 2-methyl group, and the aromatic region, displaying signals for the three protons on the benzene ring.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale for Prediction |

| -CH₃ | ~2.8 - 2.9 | Singlet (s) | N/A | The methyl group at the C2 position of the benzothiazole ring typically appears in this region. Data from 6-methoxy-2-methylbenzothiazole shows this peak at approximately 2.78 ppm[2]. The electron-withdrawing CF₃ group will have a minor downfield effect, shifting it slightly further downfield. |

| H5 | ~7.8 - 8.0 | Doublet of doublets (dd) | JH5-H4 ≈ 8.5-9.0 Hz, JH5-H7 ≈ 2.0 Hz | H5 is ortho to the strongly electron-withdrawing CF₃ group, leading to significant deshielding and a downfield shift. It is coupled to both H4 (ortho-coupling) and H7 (meta-coupling). |

| H4 | ~8.1 - 8.3 | Doublet (d) | JH4-H5 ≈ 8.5-9.0 Hz | H4 is ortho to the nitrogen atom and will be shifted downfield. The potent withdrawing effect of the CF₃ group at the para position further enhances this downfield shift. It exhibits a standard ortho-coupling with H5. |

| H7 | ~8.3 - 8.5 | Doublet (d) or Singlet (s) | JH7-H5 ≈ 2.0 Hz | H7 is ortho to the sulfur atom and adjacent to the CF₃ group, placing it in a highly deshielded environment, making it the most downfield of the aromatic protons. Its multiplicity will be a narrow doublet due to meta-coupling with H5, which may appear as a singlet depending on the resolution of the spectrometer. |

III. The Causality Behind Experimental Choices: A Self-Validating Protocol

The acquisition of a high-quality ¹H NMR spectrum is contingent upon a meticulously planned experimental protocol. Each step is designed to ensure the integrity and reproducibility of the data.

Experimental Workflow

Caption: Standard workflow for ¹H NMR analysis.

Step-by-Step Experimental Protocol

-

Sample Preparation:

-

Action: Accurately weigh approximately 5-10 mg of high-purity 2-Methyl-6-(trifluoromethyl)-1,3-benzothiazole.

-

Causality: This mass ensures sufficient concentration for a good signal-to-noise ratio without causing line broadening due to saturation effects.

-

Action: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry vial.

-

Causality: Deuterated solvents are used to avoid large solvent signals that would otherwise obscure the analyte's signals. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds[3].

-

Action: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution.

-

Causality: TMS provides a reference signal at 0.00 ppm, allowing for accurate calibration of the chemical shift axis.

-

Action: Transfer the solution to a 5 mm NMR tube and cap it securely.

-

Causality: A standard 5 mm tube is required for most high-resolution NMR spectrometers.

-

-

Instrumental Setup and Data Acquisition:

-

Action: Insert the NMR tube into the spectrometer's probe. A field strength of at least 400 MHz is recommended.

-

Causality: Higher field strengths provide better signal dispersion and resolution, which is crucial for resolving the complex splitting patterns in the aromatic region.

-

Action: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

-

Causality: Locking ensures the stability of the magnetic field during the experiment, while shimming sharpens the NMR signals, improving resolution and line shape.

-

Action: Acquire the ¹H NMR spectrum using standard pulse sequences. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

-

Causality: Averaging multiple scans increases the signal intensity of the analyte while random noise tends to cancel out.

-

-

Data Processing:

-

Action: Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.

-

Causality: The Fourier transform converts the time-domain signal (FID) into the frequency-domain spectrum that is typically analyzed.

-

Action: Perform phase and baseline corrections on the resulting spectrum.

-

Causality: These corrections ensure that all peaks are properly phased (absorptive) and that the baseline is flat, which is essential for accurate integration.

-

Action: Integrate the signals to determine the relative ratios of the different types of protons and accurately pick the peak frequencies.

-

Causality: The area under each peak is directly proportional to the number of protons it represents. This allows for the verification of the proton count for each signal (e.g., 3H for the methyl group, 1H for each aromatic proton).

-

IV. Conclusion

The ¹H NMR spectrum of 2-Methyl-6-(trifluoromethyl)-1,3-benzothiazole is a powerful tool for its structural elucidation and purity assessment. A thorough understanding of the electronic effects of the methyl and trifluoromethyl substituents allows for a confident prediction and interpretation of the spectrum. The methyl group provides a characteristic singlet in the upfield region, while the three aromatic protons give rise to a distinct set of signals in the downfield region, with their chemical shifts and multiplicities dictated by the strong deshielding effect of the trifluoromethyl group and their coupling relationships. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently acquire and interpret the ¹H NMR spectrum of this important heterocyclic compound.

V. References

-

Zhang, T.-X., Zhang, E.-W., Zhang, W.-Y., Zhao, Z., Guo, Q., & Zhu, N. (2024). Supporting Information for an efficient and recyclable selenium-catalyzed method for synthesizing benzothiazole derivatives. The Royal Society of Chemistry.

-

Mohamed, A. A. (n.d.). Magnetic and Spectral Properties of 2-Methylbenzoxazole, Benzothiazole, and 2-Methylbenzothiazole Complexes with Copper(II) Dichloroacetate. Retrieved from SciSpace.

-

ResearchGate. (2025, March 20). Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones.

-

Al-Masoudi, N. A., et al. (2014). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Arabian Journal of Chemistry.

-

ResearchGate. (n.d.). Chemical shifts and coupling constants in 1 H NMR-spectra of compound 6a.

-

PubChem. (n.d.). 2-Amino-6-methylbenzothiazole. Retrieved from [Link]

-

Alang, G., et al. (2012). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. Journal of Young Pharmacists.

-

Semantic Scholar. (2024, January 2). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives.

-

Molecules. (2024). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives.

-

MDPI. (n.d.). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi.

-

ResearchGate. (n.d.). 1 H-NMR Spectrum of Phthalimide-benzothiazole (L) in DMSO-d 6.

-

Der Pharma Chemica. (n.d.). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity.

-

MDPI. (n.d.). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications.

-

ResearchGate. (2025, August 5). Synthesis, characterization, in-silico, and pharmacological evaluation of new 2-amino-6‑trifluoromethoxy benzothiazole derivatives.

-

Supporting Information. (n.d.). General information.

-

The University of Queensland. (n.d.). and ortho-aminophenyl benzothiazoles using NMR and DFT calculations.

-

Tikrit Journal of Pure Science. (2023, January 21). Synthesis and characterization of some new (1,3-Oxazepine) derivative from 6-methyl 2-thiouracil and study their biological activity.

-

EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.

Sources

An In-depth Technical Guide to the ¹³C NMR Analysis of 2-Methyl-6-(trifluoromethyl)-1,3-benzothiazole

This guide provides a comprehensive technical analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 2-Methyl-6-(trifluoromethyl)-1,3-benzothiazole. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, practical experimental protocols, and detailed spectral interpretation of this fluorinated heterocyclic compound.

Introduction: The Structural Significance of a Fluorinated Benzothiazole

2-Methyl-6-(trifluoromethyl)-1,3-benzothiazole is a molecule of significant interest in medicinal chemistry and materials science. The benzothiazole core is a prevalent scaffold in a variety of biologically active compounds, while the trifluoromethyl group is a key substituent used to modulate pharmacokinetic and physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. A thorough understanding of its molecular structure is paramount, and ¹³C NMR spectroscopy serves as a powerful and indispensable tool for unambiguous structural elucidation. This guide will provide a detailed roadmap for acquiring, interpreting, and understanding the ¹³C NMR spectrum of this important molecule.

Theoretical Framework: Predicting the ¹³C NMR Spectrum

A detailed analysis of the ¹³C NMR spectrum begins with a foundational understanding of the expected chemical shifts and coupling patterns. In the absence of an experimental spectrum for the title compound, a highly accurate prediction can be constructed by analyzing the substituent effects of the methyl and trifluoromethyl groups on the benzothiazole core.

Substituent Effects on the Benzothiazole Ring System

The ¹³C chemical shifts of the benzothiazole ring are influenced by the electron-donating or electron-withdrawing nature of its substituents.

-

The 2-Methyl Group: The methyl group at the C2 position is an electron-donating group. This generally leads to a shielding effect (an upfield shift to lower ppm values) on the carbons of the heterocyclic ring, particularly the carbon to which it is attached (C2).

-

The 6-Trifluoromethyl Group: The trifluoromethyl group (CF₃) is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This results in a significant deshielding effect (a downfield shift to higher ppm values) on the carbons of the benzene ring, especially the carbon it is bonded to (C6) and other carbons in conjugation.[1]

The interplay of these opposing electronic effects dictates the final chemical shifts of the carbon atoms in 2-Methyl-6-(trifluoromethyl)-1,3-benzothiazole.

The Critical Role of ¹³C-¹⁹F Coupling

A defining feature of the ¹³C NMR spectrum of any trifluoromethyl-containing compound is the presence of coupling between the ¹³C nuclei and the ¹⁹F nuclei of the CF₃ group. Since ¹⁹F has a nuclear spin of I = 1/2, it couples with neighboring carbon atoms, resulting in the splitting of their NMR signals.[1] The magnitude of this coupling, denoted by the coupling constant J, is dependent on the number of bonds separating the carbon and fluorine atoms.

-

¹JC-F: The one-bond coupling between the CF₃ carbon and the three fluorine atoms is typically very large, on the order of 270-280 Hz. This results in a characteristic quartet for the CF₃ carbon signal.[2]

-

²JC-F: The two-bond coupling to the carbon atom attached to the CF₃ group (C6) is also significant, typically in the range of 30-40 Hz, leading to a quartet for the C6 signal.[2]

-

³JC-F and ⁴JC-F: Longer-range couplings to carbons three and four bonds away (C5, C7, and C3a) are also observable, though with smaller coupling constants, typically in the range of 3-5 Hz.[2][3] These smaller couplings can sometimes appear as complex multiplets or broadening of the carbon signals.

Predicted ¹³C NMR Spectral Data

Based on the analysis of substituent effects and known ¹³C-¹⁹F coupling constants from analogous compounds, a predicted ¹³C NMR spectrum for 2-Methyl-6-(trifluoromethyl)-1,3-benzothiazole in a standard solvent like CDCl₃ is presented below.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹³C-¹⁹F coupling) | Predicted Coupling Constant (JC-F, Hz) |

| C2 | ~165 | Singlet | - |

| C3a | ~152 | Quartet | ~4 |

| C4 | ~122 | Singlet | - |

| C5 | ~125 | Quartet | ~4 |

| C6 | ~128 | Quartet | ~35 |

| C7 | ~120 | Quartet | ~5 |

| C7a | ~135 | Singlet | - |

| 2-CH₃ | ~20 | Singlet | - |

| -CF₃ | ~124 | Quartet | ~277 |

Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum

The acquisition of a clean and informative ¹³C NMR spectrum requires careful sample preparation and the selection of appropriate experimental parameters.

Sample Preparation

A self-validating protocol ensures reproducible and high-quality results.

-

Analyte Purity: Ensure the 2-Methyl-6-(trifluoromethyl)-1,3-benzothiazole sample is of high purity (>95%) to avoid interference from impurity signals.

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds. For quantitative analysis, ensure the solvent does not contain residual signals that overlap with analyte peaks.

-

Concentration: For a standard ¹³C NMR experiment, a concentration of 20-50 mg of the compound in 0.6-0.7 mL of deuterated solvent is recommended.

-

Filtration: To remove any particulate matter that can degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

-

Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added (typically 1-2 drops of a dilute solution in the deuterated solvent).

NMR Spectrometer Setup and Parameters

The following parameters are a robust starting point for acquiring a standard proton-decoupled ¹³C NMR spectrum.

| Parameter | Recommended Value | Rationale |

| Spectrometer Frequency | ≥ 100 MHz for ¹³C | Higher field strengths provide better signal dispersion and sensitivity. |

| Pulse Program | Standard ¹³C observe with proton decoupling | To obtain a spectrum with singlets for each carbon (unless coupled to fluorine). |

| Acquisition Time (AT) | 1-2 seconds | A longer acquisition time provides better digital resolution. |

| Relaxation Delay (D1) | 2-5 seconds | Allows for sufficient relaxation of the carbon nuclei, especially quaternary carbons, for more accurate signal intensities. |

| Pulse Angle | 30-45 degrees | A smaller flip angle can improve signal-to-noise for a given experiment time, especially for carbons with long relaxation times. |

| Number of Scans (NS) | 1024 or higher | ¹³C is an insensitive nucleus, so a larger number of scans is required to achieve a good signal-to-noise ratio. |

| Spectral Width (SW) | 0-220 ppm | To encompass the full range of expected carbon chemical shifts. |

Advanced NMR Techniques for Complete Structural Assignment

To unequivocally assign each carbon signal, a suite of advanced NMR experiments should be employed.

DEPT (Distortionless Enhancement by Polarization Transfer)

DEPT experiments are invaluable for determining the number of protons attached to each carbon.

-

DEPT-90: This experiment will only show signals for CH (methine) carbons.

-

DEPT-135: This experiment will show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. Quaternary carbons are absent in both DEPT-90 and DEPT-135 spectra.

By combining the information from the standard ¹³C spectrum and the DEPT experiments, one can differentiate between C, CH, CH₂, and CH₃ groups.

2D NMR: HSQC and HMBC

Two-dimensional NMR experiments provide through-bond correlation information, which is crucial for assigning the signals of the aromatic carbons.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between carbons and their directly attached protons. This is essential for assigning the protonated carbons of the benzothiazole ring (C4, C5, and C7) and the methyl carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between carbons and protons that are two or three bonds away. This is particularly useful for assigning the quaternary carbons (C2, C3a, C6, and C7a) by observing their correlations to nearby protons. For example, the C2 carbon should show a correlation to the protons of the 2-methyl group.

Figure 1. A comprehensive workflow for the ¹³C NMR analysis of 2-Methyl-6-(trifluoromethyl)-1,3-benzothiazole.

Data Interpretation: A Step-by-Step Assignment

The complete assignment of the ¹³C NMR spectrum of 2-Methyl-6-(trifluoromethyl)-1,3-benzothiazole is a logical process integrating all the acquired data.

-

Identify the Methyl and Trifluoromethyl Carbons: The signal for the 2-CH₃ group will be a singlet in the aliphatic region (~20 ppm). The -CF₃ carbon will be a quartet with a large coupling constant (~277 Hz) in the aromatic region (~124 ppm).

-

Assign Protonated Aromatic Carbons with HSQC: The HSQC spectrum will directly link the signals of C4, C5, and C7 to their attached proton signals in the ¹H NMR spectrum.

-

Differentiate Aromatic CH Groups with HMBC: Long-range correlations in the HMBC spectrum will confirm the assignments of the protonated carbons. For instance, the C4 proton will show a correlation to C3a and C5.

-

Assign Quaternary Carbons with HMBC: The quaternary carbons are assigned based on their correlations to known protons.

-

C2: Correlates with the protons of the 2-methyl group.

-

C3a: Correlates with the C4 and C5 protons.

-

C6: Correlates with the C5 and C7 protons.

-

C7a: Correlates with the C7 and C4 protons.

-

The characteristic quartet splitting of C6 and the smaller quartet splittings of C5, C7, and C3a due to coupling with the CF₃ group provide definitive confirmation of these assignments.

Figure 2. Key HMBC correlations for the structural assignment of 2-Methyl-6-(trifluoromethyl)-1,3-benzothiazole.

Conclusion: A Powerful Tool for Structural Verification

This in-depth guide has provided a comprehensive framework for the ¹³C NMR analysis of 2-Methyl-6-(trifluoromethyl)-1,3-benzothiazole. By leveraging a predictive understanding of substituent effects and ¹³C-¹⁹F coupling, in conjunction with a systematic experimental approach employing 1D and 2D NMR techniques, a complete and unambiguous structural elucidation is readily achievable. The methodologies and interpretative strategies outlined herein serve as a valuable resource for scientists and researchers working with this and other complex fluorinated heterocyclic molecules, ensuring the highest level of scientific integrity and confidence in their structural assignments.

References

-

Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on13C–19F coupling constants. J. Chem. Soc., Perkin Trans. 2, (4), 402–412. [Link]

-

Zhang, T.-X., Zhang, E.-W., Zhang, W.-Y., Zhao, Z., Guo, Q., & Zhu, N. (2024). Se–S dynamic exchange reaction: a strategy of highly efficient S–S bond cleavage for synthesizing benzothiazole derivatives. Organic & Biomolecular Chemistry. [Link]

- Bernhard, M., Consylman, A. J., & Predecki, A. H. (2023). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES.

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

- Claramunt, R. M., Cabildo, P., Elguero, J., & Foces-Foces, C. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. ARKIVOC.

- Pennington, J. D. (2020). 13C NMR Substituent Effects on para-Substituted Tolans. University of Mississippi.

-

Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402. [Link]

- Zhang, T.-X., Zhang, E.-W., Zhang, W.-Y., Zhao, Z., Guo, Q., & Zhu, N. (2024). Supporting Information Metal-free C–H mercaptalization of benzothiazoles and benzoxazoles using 1,3-propanedithiol as thiol so. Beilstein Journals.

- Bernhard, M., Consylman, A. J., & Predecki, A. H. (2023). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES.

Sources

An In-Depth Technical Guide to the Mass Spectrometry of 2-Methyl-6-(trifluoromethyl)-1,3-benzothiazole

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2-Methyl-6-(trifluoromethyl)-1,3-benzothiazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the broad biological activities of the benzothiazole scaffold.[1][2] This document, intended for researchers, scientists, and professionals in drug development, details the fundamental principles, ionization techniques, and fragmentation pathways pertinent to this molecule. We will explore both Electron Ionization (EI) for structural elucidation and Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) for sensitive detection and quantification in complex matrices. A detailed experimental protocol for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis is provided, alongside insights into data interpretation and practical applications.

Introduction: The Significance of 2-Methyl-6-(trifluoromethyl)-1,3-benzothiazole

The benzothiazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of compounds with diverse pharmacological properties, including anticancer, antifungal, and antimicrobial activities.[1][2][3] The specific analyte, 2-Methyl-6-(trifluoromethyl)-1,3-benzothiazole, combines this potent core with two key substituents: a methyl group at the 2-position and a trifluoromethyl group at the 6-position. The trifluoromethyl group is particularly noteworthy as it can enhance metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target.[3]

Given its potential role in pharmaceutical research, a robust and well-characterized analytical method is paramount for its identification, quantification, and structural confirmation. Mass spectrometry (MS) stands as the premier technique for this purpose, offering unparalleled sensitivity, specificity, and structural insight.

Compound Profile:

-

IUPAC Name: 2-Methyl-6-(trifluoromethyl)-1,3-benzothiazole

-

Molecular Formula: C₉H₆F₃NS

-

Monoisotopic Molecular Weight: 217.017 g/mol

-

Chemical Structure:

(A representative image would be placed here in a full document)

Foundational Principles of Mass Spectrometric Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. The process involves three fundamental steps:

-

Ionization: The neutral analyte molecule is converted into a gas-phase ion. The choice of ionization method is critical and depends on the analyte's properties and the analytical goal.

-

Mass Analysis: The newly formed ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight, ion trap).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum—a plot of ion intensity versus m/z.

Ionization Methodologies for Benzothiazole Analysis

The selection of an appropriate ionization technique is crucial for the successful analysis of 2-Methyl-6-(trifluoromethyl)-1,3-benzothiazole. The two most relevant methods are Electron Ionization and Electrospray Ionization.

Electron Ionization (EI)

EI is a hard ionization technique primarily used for volatile and thermally stable compounds. It involves bombarding the gas-phase analyte with high-energy electrons (typically 70 eV), causing the molecule to eject an electron and form a radical cation known as the molecular ion (M⁺•).[4] This process imparts significant internal energy, leading to extensive and reproducible fragmentation.

-

Causality of Choice: EI-MS is the gold standard for structural elucidation and creating reference mass spectra for library matching. The predictable fragmentation patterns provide a detailed "fingerprint" of the molecule's structure. However, its requirement for sample volatility and the potential for the molecular ion to be weak or absent for some molecules are key limitations.

Electrospray Ionization (ESI)

ESI is a soft ionization technique that is ideal for analyzing polar, less volatile, and thermally labile compounds.[5] It generates ions directly from a liquid solution by creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are desorbed into the gas phase. ESI typically produces protonated molecules ([M+H]⁺) in positive ion mode or deprotonated molecules ([M-H]⁻) in negative ion mode, with minimal fragmentation.

-

Causality of Choice: ESI is the ionization method of choice for quantitative studies and for analyzing samples in complex biological matrices. Its seamless compatibility with High-Performance Liquid Chromatography (HPLC) makes LC-ESI-MS a workhorse in pharmaceutical analysis for applications like pharmacokinetics and metabolite identification.[6] For structural information, ESI is coupled with tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is isolated and fragmented through collision-induced dissociation (CID).

Elucidation of Fragmentation Pathways

Understanding the fragmentation behavior of 2-Methyl-6-(trifluoromethyl)-1,3-benzothiazole is essential for its unambiguous identification.

Predicted Electron Ionization (EI) Fragmentation

Upon 70 eV electron impact, the molecule will form a molecular ion (M⁺•) at m/z 217 . This high-energy radical cation will then undergo a series of fragmentation reactions, driven by the stability of the resulting ions and neutral losses. The benzothiazole ring system is relatively stable, but the substituents provide sites for initial cleavages.

Key Predicted Fragmentation Steps:

-

Loss of a Hydrogen Radical: A common initial fragmentation can be the loss of a hydrogen radical from the methyl group to form an [M-H]⁺ ion at m/z 216 .

-

Alpha-Cleavage of the Methyl Group: Loss of the methyl radical (•CH₃) is a highly probable pathway, leading to a stable ion at m/z 202 ([M-15]⁺).[7]

-

Loss of the Trifluoromethyl Radical: Cleavage of the C-CF₃ bond would result in the loss of a •CF₃ radical, producing an ion at m/z 148 ([M-69]⁺).

-

Ring Cleavage: Subsequent fragmentation of the benzothiazole core can occur. For thiazole-containing structures, cleavage of the thiazole ring is a known pathway.[8][9] This can lead to the formation of smaller, stable aromatic fragments. For instance, the loss of HCN from the thiazole portion could occur.

Predicted Collision-Induced Dissociation (CID) Fragmentation of the [M+H]⁺ Ion

In an ESI-MS/MS experiment, the protonated molecule at m/z 218 is mass-selected and subjected to collisions with an inert gas. The fragmentation of this even-electron ion will differ slightly from the odd-electron fragmentation seen in EI.

Key Predicted Fragmentation Steps:

-

Neutral Loss of Methane: A potential rearrangement followed by the loss of a neutral methane (CH₄) molecule could lead to an ion at m/z 202 .

-

Loss of HF: The trifluoromethyl group can facilitate the loss of hydrogen fluoride (HF), a common pathway for fluorinated compounds, resulting in an ion at m/z 198 .

-

Ring Cleavage: Similar to EI, the core heterocyclic structure can fragment to yield characteristic product ions that confirm the benzothiazole scaffold.

Summary of Primary Mass Fragments

The following table summarizes the most probable and diagnostically significant ions for 2-Methyl-6-(trifluoromethyl)-1,3-benzothiazole under both EI and ESI-MS/MS conditions.

| m/z (Mass-to-Charge Ratio) | Proposed Formula | Ionization Mode | Proposed Origin / Structure Description |

| 218 | [C₉H₇F₃NS]⁺ | ESI | Protonated Molecule [M+H]⁺ |

| 217 | [C₉H₆F₃NS]⁺• | EI | Molecular Ion [M]⁺• |

| 216 | [C₉H₅F₃NS]⁺ | EI | Loss of •H from the methyl group |

| 202 | [C₈H₃F₃NS]⁺ | EI / ESI | Loss of •CH₃ (EI) or CH₄ (ESI) |

| 198 | [C₉H₅F₂NS]⁺ | ESI | Loss of HF from [M+H]⁺ |

| 148 | [C₈H₄NS]⁺ | EI | Loss of •CF₃ from the molecular ion |

Visualization of the Predicted EI Fragmentation Pathway

The logical flow of the primary fragmentation events under electron ionization can be visualized to aid in spectral interpretation.

Caption: Predicted EI fragmentation of 2-Methyl-6-(trifluoromethyl)-1,3-benzothiazole.

Experimental Protocol: Quantitative Analysis by LC-ESI-MS/MS

This protocol outlines a self-validating system for the reliable quantification of 2-Methyl-6-(trifluoromethyl)-1,3-benzothiazole in a research context, such as analyzing its concentration in a cell culture medium or plasma sample.

Step 1: Sample Preparation

-

Standard Preparation: Prepare a stock solution of the analyte in a suitable organic solvent (e.g., methanol or acetonitrile) at 1 mg/mL. Perform serial dilutions to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

-

Sample Extraction: For biological samples, perform a protein precipitation extraction. To 100 µL of sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

-

Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute, then centrifuge at >12,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

-

Collection: Carefully transfer the supernatant to a clean vial for LC-MS analysis.

Step 2: HPLC-MS/MS Instrumentation and Conditions

-

HPLC System: A standard UHPLC or HPLC system.

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an ESI source.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

Precursor Ion (Q1): m/z 218

-

Product Ion (Q3, for quantification): m/z 202

-

Product Ion (Q3, for confirmation): m/z 148 (or other suitable fragment)

-

-

Instrument Parameters: Optimize source-dependent parameters (e.g., capillary voltage, source temperature, gas flows) and compound-dependent parameters (e.g., collision energy, declustering potential) by infusing a pure standard of the analyte.

Step 3: Data Acquisition and Processing

-

Acquire data for the calibration curve standards and the unknown samples.

-

Integrate the peak areas for the analyte and internal standard for each injection.

-

Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentration of the standards.

-

Use the regression equation from the calibration curve to determine the concentration of the analyte in the unknown samples.

Conclusion

The mass spectrometric analysis of 2-Methyl-6-(trifluoromethyl)-1,3-benzothiazole is a powerful and essential tool for its characterization and quantification in a drug development setting. A strategic choice of ionization technique—EI for detailed structural fingerprinting and ESI for sensitive quantification—allows for a comprehensive analytical workflow. The predictable fragmentation pathways, centered on the loss of the methyl and trifluoromethyl substituents and subsequent ring cleavage, provide diagnostic ions for confident identification. The outlined LC-MS/MS protocol provides a robust, field-proven methodology for researchers requiring accurate and precise measurements of this promising pharmaceutical building block.

References

-

MDPI. (n.d.). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Available from: [Link].

-

PubMed. (2013). Determination of benzothiazole and benzotriazole derivates in tire and clothing textile samples by high performance liquid chromatography-electrospray ionization tandem mass spectrometry. Available from: [Link].

-

ResearchGate. (n.d.). Possible mass fragmentation pattern of compound 3. Available from: [Link].

-

ResearchGate. (2006). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Available from: [Link].

-

MassBank. (2023). msbnk-ufz-wana007313d9f1ph - MassBank. Available from: [Link].

-

Hindawi. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidinethiones. Available from: [Link].

-

ResearchGate. (2018). Detection and Quantification of Benzothiazoles in Exhaled Breath and Exhaled Breath Condensate by Real-Time Secondary Electrospray Ionization–High-Resolution Mass Spectrometry and Ultra-High Performance Liquid Chromatography. Available from: [Link].

-

ResearchGate. (2015). Determination of 2‐substituted benzothiazoles of industrial use from water by liquid chromatography/electrospray ionization tandem mass spectrometry. Available from: [Link].

-

MassBank. (2017). Benzothiazoles - MassBank. Available from: [Link].

-

INFLUENCE. (n.d.). ELECTRON IONISATION MASS SPECTRA OF SOME. Available from: [Link].

-

National Center for Biotechnology Information. (n.d.). Quantum Chemical Prediction of Electron Ionization Mass Spectra of Trimethylsilylated Metabolites. Available from: [Link].

-

eScholarship.org. (2022). Predicting Electron Ionization Mass Spectra Using Excited-State Molecular Dynamics. Available from: [Link].

-

University of Massachusetts. (n.d.). Mass Spectrometry: Fragmentation. Available from: [Link].

-

An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. (2024). Available from: [Link].

-

Der Pharma Chemica. (n.d.). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Available from: [Link].

-

PubMed. (2013). Determination of benzotriazoles and benzothiazoles in human urine by liquid chromatography-tandem mass spectrometry. Available from: [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi [mdpi.com]

- 4. Quantum Chemical Prediction of Electron Ionization Mass Spectra of Trimethylsilylated Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of benzothiazole and benzotriazole derivates in tire and clothing textile samples by high performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of benzotriazoles and benzothiazoles in human urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. article.sapub.org [article.sapub.org]

- 9. itim-cj.ro [itim-cj.ro]

The Solubility Profile of 2-Methyl-6-(trifluoromethyl)-1,3-benzothiazole: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the solubility of 2-Methyl-6-(trifluoromethyl)-1,3-benzothiazole in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of this compound's solubility, offering predictive insights and detailed experimental protocols.

Introduction: The Significance of 2-Methyl-6-(trifluoromethyl)-1,3-benzothiazole

2-Methyl-6-(trifluoromethyl)-1,3-benzothiazole is a heterocyclic compound of significant interest in medicinal chemistry, agrochemicals, and materials science. The benzothiazole scaffold is a common and integral structure in many natural and synthetic bioactive molecules, known to exhibit a wide range of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties. The presence of the trifluoromethyl (CF3) group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making this particular derivative a valuable subject of study.[1][2] Understanding its solubility is paramount for its application in synthesis, formulation, and biological screening.

Physicochemical Properties and Predicted Solubility Profile

Based on these structural features, a predicted solubility profile in common organic solvents is presented below. It is important to note that these are qualitative predictions and experimental verification is recommended.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |

| Non-Polar Aprotic | Hexane, Toluene | Low to Moderate | The aromatic nature of toluene may offer some favorable π-π stacking interactions, while the overall polarity of the benzothiazole core limits solubility in highly non-polar aliphatic solvents like hexane. |

| Polar Aprotic | Dichloromethane (DCM), Chloroform, Ethyl Acetate, Acetone, Tetrahydrofuran (THF), Acetonitrile (ACN) | Moderate to High | These solvents have dipole moments that can engage in favorable dipole-dipole interactions with the polar functionalities of the benzothiazole ring. Solvents like acetone and THF can also act as hydrogen bond acceptors. |

| Polar Aprotic (High Polarity) | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These are highly polar solvents capable of strong dipole-dipole interactions and are known to be good solvents for a wide range of organic compounds, including benzothiazole derivatives. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | The potential for hydrogen bonding with the nitrogen atom of the benzothiazole ring suggests moderate solubility. However, the largely non-polar backbone of the molecule may limit extensive dissolution in highly polar protic solvents. Solubility in hot methanol has been reported for a similar compound, 2-hydrazinobenzothiazole. |

| Aqueous | Water | Low | The molecule is predominantly non-polar, and the trifluoromethyl group is hydrophobic, leading to poor solubility in water. |

Experimental Determination of Solubility

To obtain precise and reliable solubility data, experimental determination is essential. The two most common methods are the thermodynamic and kinetic solubility assays.

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the "gold standard."

Protocol:

-

Preparation: Add an excess amount of solid 2-Methyl-6-(trifluoromethyl)-1,3-benzothiazole to a known volume of the desired organic solvent in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a fine-pored filter (e.g., 0.22 µm).

-

Quantification: Accurately dilute an aliquot of the clear, saturated filtrate with a suitable solvent.

-

Analysis: Determine the concentration of the compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Calculation: Calculate the original concentration in the saturated solution to determine the solubility in units such as mg/mL or mol/L.

Kinetic Solubility

This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.

Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of 2-Methyl-6-(trifluoromethyl)-1,3-benzothiazole in 100% DMSO (e.g., 10 mM).

-

Addition to Solvent: Add a small volume of the DMSO stock solution to the desired organic solvent in a microplate well.

-

Incubation and Precipitation: Shake the plate at room temperature for a set period (e.g., 1-2 hours) to allow for the precipitation of the compound if its solubility is exceeded.

-

Analysis: Analyze the plate using a nephelometric or turbidimetric method to detect precipitation. Alternatively, filter the samples and quantify the concentration of the dissolved compound in the filtrate using LC-MS/MS or another sensitive analytical method.

Experimental Workflow Diagrams

The following diagrams illustrate the key steps in the thermodynamic and kinetic solubility determination workflows.

Caption: Thermodynamic Solubility Workflow.

Caption: Kinetic Solubility Workflow.

Conclusion

A thorough understanding of the solubility of 2-Methyl-6-(trifluoromethyl)-1,3-benzothiazole is critical for its effective use in research and development. While quantitative data is sparse, a qualitative assessment based on its chemical structure suggests good solubility in polar aprotic solvents and moderate solubility in polar protic and some non-polar aromatic solvents, with poor aqueous solubility. For precise applications, the experimental determination of its solubility using standardized methods such as the shake-flask or kinetic assays is strongly recommended. This guide provides the theoretical framework and practical protocols to enable researchers to confidently assess and utilize the solubility properties of this important compound.

References

[5] Alang, G., Kaur, G., Kaur, R., Singh, A., & Tiwari, R. (2012). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. Journal of Young Pharmacists, 4(3), 151-157.

[6] Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]

[7] MDPI. (2023). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Molecules, 28(15), 5789.

[8] PubChem. (n.d.). 2-Methyl-5-(trifluoromethyl)-1,3-benzothiazole-6-carbonitrile. Retrieved from [Link]

[1] ResearchGate. (2025, July 1). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

[2] Wikipedia. (n.d.). Trifluoromethyl group. Retrieved from [Link]

[9] WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2025). A REVIEW ON SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF BENZOTHIAZOLE DERIVATIVES. Retrieved from [Link]

[10] Wikipedia. (n.d.). Benzothiazole. Retrieved from [Link]

[11] ACS Publications. (2023, July 24). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Retrieved from [Link]

[12] MDPI. (2021). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. Retrieved from [Link]

[4] Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Significance of Trifluoromethyl Groups in Chemical Intermediates. Retrieved from [Link]

[13] PubMed. (1990). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. Retrieved from [Link]

[14] ResearchGate. (2025, August 9). Solvent Effects on the Electronic Spectra of Some Heterocyclic Azo Dyes. Retrieved from [Link]

[15] ResearchGate. (2018, August 30). Predict solubility of organic compounds?. Retrieved from [Link]

[3] YouTube. (2025, February 12). How To Predict Solubility Of Organic Compounds? - Chemistry For Everyone. Retrieved from [Link]

[16] ChemRxiv. (2025, April 8). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. Retrieved from [Link]

[17] AIChE. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. Retrieved from [Link]

[18] NIH. (n.d.). SID 363891332. Retrieved from [Link]

[19] Wikipedia. (n.d.). Trifluoromethylation. Retrieved from [Link]

[20] NIH. (2020, November 13). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Retrieved from [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. nbinno.com [nbinno.com]

- 5. jyoungpharm.org [jyoungpharm.org]

- 6. 2-Amino-6-(trifluoromethyl)benzothiazole 96 777-12-8 [sigmaaldrich.com]

- 7. Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 13. researchgate.net [researchgate.net]

- 14. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 15. 326-45-4 Cas No. | 2-Amino-6-(trifluoromethylthio)-1,3-benzothiazole | Apollo [store.apolloscientific.co.uk]

- 16. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 17. Benzothiazole - Wikipedia [en.wikipedia.org]

- 18. 2-(Chloromethyl)-6-methyl-1H-1,3-benzodiazole | Sigma-Aldrich [sigmaaldrich.com]

- 19. 6431-65-8 CAS MSDS (6-(TRIFLUOROMETHYL)-3,4-DIHYDRO-2H-1,4-BENZOTHIAZINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 20. Buy 2-Methyl-6-(trifluoromethyl)-1,3-benzothiazole (EVT-1196026) | 16368-49-3 [evitachem.com]

An In-depth Technical Guide to the Stability and Storage of 2-Methyl-6-(trifluoromethyl)-1,3-benzothiazole

For Researchers, Scientists, and Drug Development Professionals